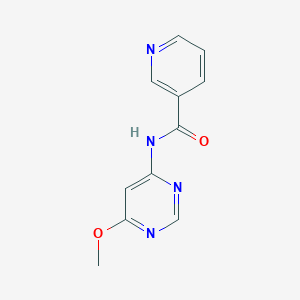

N-(6-METHOXYPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-10-5-9(13-7-14-10)15-11(16)8-3-2-4-12-6-8/h2-7H,1H3,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSHISGAHAETQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-METHOXYPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE typically involves the reaction of 6-methoxypyrimidine-4-amine with pyridine-3-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(6-METHOXYPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

Reduction: Formation of reduced pyridine carboxamide derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(6-METHOXYPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-METHOXYPYRIMIDIN-4-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s methoxypyrimidine moiety can interact with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound’s key structural analogs include derivatives with variations in substituents on the pyrimidine ring. For example:

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): Features a chloro group at the 2-position, a methyl group at the 6-position, and a carboxylic acid at the 4-position .

- N-(6-Methoxypyrimidin-4-yl)pyridine-3-carboxamide : Substitutes the chloro and methyl groups with a methoxy group and replaces the carboxylic acid with a pyridine carboxamide.

These substituent differences influence electronic properties, solubility, and reactivity.

Table 1: Comparison of Key Structural Features

*Calculated based on atomic composition.

Crystallographic and Computational Analysis

Crystallographic software suites like SHELXL and SIR97 are widely used to resolve and refine the structures of such compounds. For instance:

- SHELXL : Enables high-precision refinement of small-molecule structures, critical for analyzing bond lengths and angles in analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid .

- SIR97 : Integrates direct methods for structure solution, particularly useful for derivatives with complex substitution patterns .

These tools highlight that this compound likely exhibits a planar pyrimidine ring stabilized by conjugation, while steric effects from the pyridine carboxamide may influence crystal packing.

Pharmacological and Industrial Relevance

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid : May serve as an intermediate in agrochemical or pharmaceutical synthesis due to its reactive chloro and carboxylic acid groups .

- Pyridine carboxamide derivatives : Often explored as kinase inhibitors or antimicrobial agents, leveraging hydrogen-bonding capabilities of the carboxamide group.

Biological Activity

N-(6-Methoxypyrimidin-4-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article delves into the compound's synthesis, biological mechanisms, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.24 g/mol. The structure features a pyridine ring substituted with a methoxy group and an amide functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 220.24 g/mol |

| Functional Groups | Methoxy, Amide |

Synthesis

The synthesis of this compound typically involves multi-step reactions, often utilizing reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The synthetic routes can be optimized for yield and purity using continuous flow reactors, enhancing efficiency in production.

This compound exhibits its biological effects primarily through the modulation of specific signaling pathways. Notably, it has been identified as an inhibitor of hedgehog signaling pathways, which play a critical role in cancer cell proliferation and survival. This interaction suggests that the compound may serve as a potential therapeutic agent in treating various malignancies.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated its ability to inhibit COX-2 activity, with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib . The compound's structural features contribute to its efficacy in modulating inflammatory responses.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study investigated the effects of this compound on A431 vulvar epidermal carcinoma cells. Results indicated significant inhibition of cell proliferation and migration, suggesting its potential as an anti-cancer agent .

- Anti-inflammatory Activity Assessment : In models of carrageenan-induced paw edema and cotton pellet-induced granuloma in rats, the compound demonstrated notable anti-inflammatory effects, with ED₅₀ values indicating potency similar to indomethacin .

Structure-Activity Relationship (SAR)

The unique combination of the methoxy group on the pyridine ring and the amide bond significantly influences the compound's biological properties. SAR studies suggest that electron-releasing substituents enhance anti-inflammatory activity, while modifications at specific positions can alter potency against cancer cell lines .

Q & A

Basic Research Question

- HPLC-MS : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Monitor for byproducts (e.g., de-methylated pyrimidine).

- Chiral Chromatography : Employ a Chiralpak IA column to resolve enantiomers, if applicable .

- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values.

How can researchers mitigate synthetic byproducts during scale-up?

Advanced Research Question

- Process Chemistry : Switch from batch to flow reactors for precise control of exothermic reactions (e.g., carbodiimide couplings) .

- Purification : Use preparative HPLC with fraction collection for >98% purity.

- Byproduct Analysis : Characterize impurities via LC-QTOF-MS and revise synthetic routes to avoid them.

What are best practices for archiving and sharing crystallographic data?

Basic Research Question

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full refinement details (R1, wR2, and Flack parameters) .

- Documentation : Include ORTEP diagrams (generated via ORTEP-3 ) to visualize thermal ellipsoids and hydrogen bonding networks .

How to interpret conflicting results in enzyme inhibition assays?

Advanced Research Question

- Assay Conditions : Check for pH sensitivity (e.g., pyridine-carboxamides may protonate at acidic pH, altering binding).

- Enzyme Source : Compare recombinant vs. native proteins (post-translational modifications affect activity).

- Statistical Analysis : Apply Bayesian hierarchical models to account for inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.